molecular formula C6H3ClOS B2581887 6-Chlorothieno[3,2-b]furan CAS No. 1379260-84-0

6-Chlorothieno[3,2-b]furan

Cat. No.: B2581887
CAS No.: 1379260-84-0
M. Wt: 158.6
InChI Key: QKGSNMJMFUARBD-UHFFFAOYSA-N
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Description

6-Chlorothieno[3,2-b]furan is a heterocyclic compound featuring a fused thiophene (a sulfur-containing five-membered aromatic ring) and a furan (an oxygen-containing five-membered aromatic ring). For instance, fused furan-thiophene systems are known for their unique optoelectronic properties and bioactivity .

Properties

IUPAC Name

6-chlorothieno[3,2-b]furan
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClOS/c7-4-3-9-5-1-2-8-6(4)5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGSNMJMFUARBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1SC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorothieno[3,2-b]furan typically involves the formation of the thieno[3,2-b]furan core followed by chlorination. One common method includes the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions. This one-pot synthesis uses catalysts such as palladium(0) and copper(I) thiophene-2-carboxylate, with potassium phosphate as the base and tert-butanol as the solvent .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness. These methods would include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chlorothieno[3,2-b]furan can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

    Cycloaddition: Maleimides in aqueous medium.

Major Products:

  • Substituted thieno[3,2-b]furans.
  • Oxidized derivatives with additional functional groups.
  • Cycloadducts with enhanced structural complexity.

Scientific Research Applications

6-Chlorothieno[3,2-b]furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorothieno[3,2-b]furan in biological systems is not fully understood. it is believed to interact with various molecular targets through its heterocyclic structure, which can form hydrogen bonds and hydrophobic interactions with proteins. This interaction can modulate the activity of enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthofuranquinones ()

Naphthofuranquinones, such as 2,3-dihydro-2-iodomethylene-4,9-dioxonaphtho[2,3-b]furan, share a fused furan-quinone system. Key differences include:

  • Electronic Effects: The chloro substituent in 6-chlorothieno[3,2-b]furan enhances electron-withdrawing character compared to the iodine or methyl groups in naphthofuranquinones. This difference may alter redox properties and biological activity.
  • Bioactivity: Naphthofuranquinones exhibit trypanocidal activity via mitochondrial disruption in T. cruzi parasites . While this compound’s bioactivity is undocumented, its chloro substituent could similarly enhance interactions with biological targets.
Property This compound Naphthofuranquinones
Core Structure Thiophene-furan fusion Naphthoquinone-furan fusion
Substituent Chloro (position 6) Iodo/methyl (position 2)
Electron Effects Strongly electron-withdrawing Moderately electron-withdrawing
Known Bioactivity Not reported Antiparasitic

Furo[3,2-b]furanones ()

Furo[3,2-b]furanones are bicyclic systems with fused furan and furanone rings. Comparisons include:

  • Aromaticity: Thieno[3,2-b]furan retains aromaticity in both rings, whereas furofuranones feature a non-aromatic furanone ring, reducing resonance stability.
  • Reactivity: The chloro group in this compound may facilitate electrophilic substitution, whereas furofuranones are more reactive toward nucleophiles due to the ketone moiety .

Chlorinated Pyridine Analogs ()

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate, a pyridine-based analog, differs in heteroatom composition (N vs. O/S).

  • Electronic Properties : Pyridine’s nitrogen imparts stronger basicity compared to furan’s oxygen or thiophene’s sulfur.
  • Applications: Pyridine derivatives are often explored as kinase inhibitors, while thienofurans may have distinct optoelectronic applications due to sulfur’s polarizability.

Key Research Findings and Hypotheses

  • Fluorescence Properties: Chloro-substituted heterocycles like compound 6 in exhibit enhanced fluorescence due to substituent-induced electronic modulation. This compound may similarly show redshifted emission compared to non-chlorinated analogs .
  • Synthetic Challenges: Unlike naphthofuranquinones synthesized via iodocyclization (), this compound likely requires regioselective chlorination or transition-metal-catalyzed cross-coupling.
  • Toxicity Profile: Chlorinated furans (e.g., dibenzofurans in ) are often toxic, but substitution patterns matter. The thiophene fusion in this compound may mitigate toxicity by altering metabolic pathways.

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